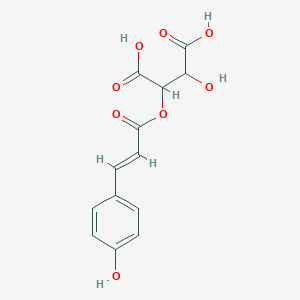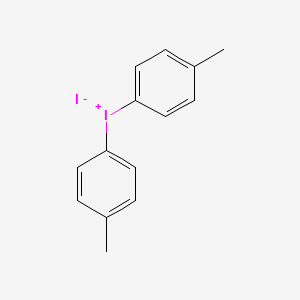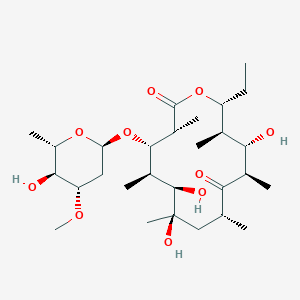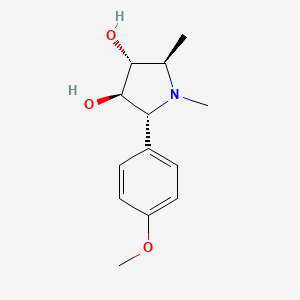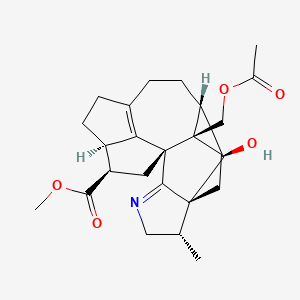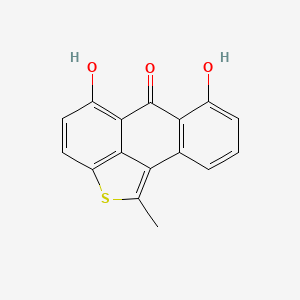
Bryoanthrathiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bryoanthrathiophene is a natural product found in Watersipora subtorquata with data available.
Scientific Research Applications
Antiangiogenic Properties
- Bryoanthrathiophene, discovered in the bryozoan Watersipora subtorquata, has shown significant antiangiogenic properties, especially effective in inhibiting the proliferation of bovine aorta endothelial cells (BAEC). This suggests its potential use in therapies targeting diseases that involve abnormal blood vessel formation (Jeong et al., 2002).
Effect on Cell Proliferation and Angiogenesis
- The derivative of bryoanthrathiophene, Demethyl bryoanthrathiophene (DBT), has been studied for its impact on human umbilical vein endothelial cells (HUVECs) and human lung adenocarcinoma cell line A549. DBT exhibits strong inhibition of the growth of these cells and suppresses angiogenesis in vitro, highlighting its potential for cancer treatment and research (Zhong et al., 2011).
Application in Material Science
- Although not directly related to bryoanthrathiophene, research on related thiophene derivatives has led to developments in the field of material science. For instance, studies on polythiophenes and anthraquinone-functionalized polythiophenes have opened doors to applications in organic electronics, electrochemical sensors, and other areas, potentially providing insight into the broader applications of bryoanthrathiophene-related compounds (Yang et al., 2014), (Segura et al., 2006).
Bryotechnology Applications
- In the broader scope of bryozoan research, a field known as 'Bryotechnology' has emerged, exploring the potential of bryozoans and their derivatives in biotechnology. This includes the study of compounds like bryoanthrathiophene for various applications, such as drug discovery, material science, and more (Beike et al., 2010).
properties
Product Name |
Bryoanthrathiophene |
|---|---|
Molecular Formula |
C16H10O3S |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
6,10-dihydroxy-15-methyl-14-thiatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C16H10O3S/c1-7-12-8-3-2-4-9(17)13(8)16(19)14-10(18)5-6-11(20-7)15(12)14/h2-6,17-18H,1H3 |
InChI Key |
CAQPQQTZGOIYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C(=CC=C3)O)C(=O)C4=C(C=CC(=C24)S1)O |
synonyms |
bryoanthrathiophene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



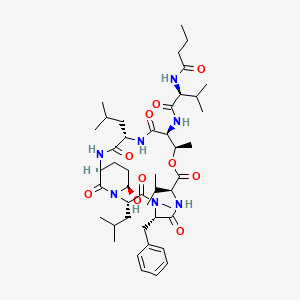
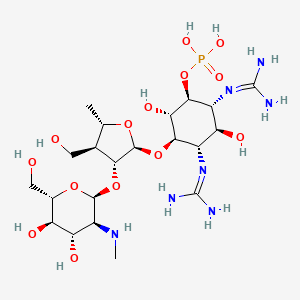
![(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(1S)-2-hydroxy-1-methyl-ethyl]-2,10,12,14,16-pentamethyl-octadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B1248905.png)
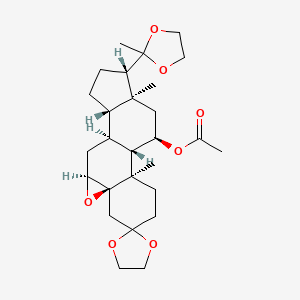
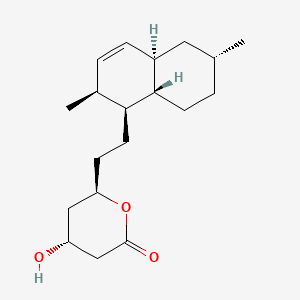
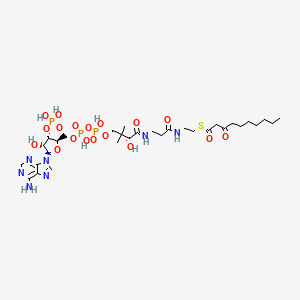
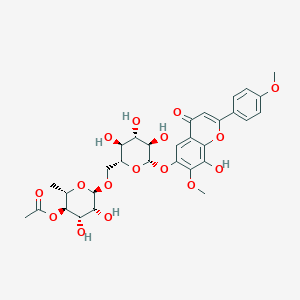
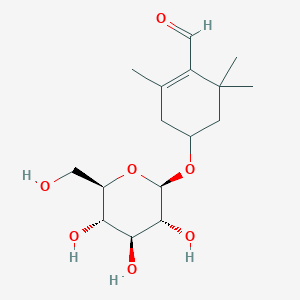
![[(1S)-1-[(6-Aminopurin-9-yl)methyl]-2-hydroxy-ethoxy]methyl-(2-octadecoxyethoxy)phosphinic acid](/img/structure/B1248917.png)
